molecular formula C30H48O B198196 Taraxerone CAS No. 514-07-8

Taraxerone

Cat. No.: B198196
CAS No.: 514-07-8
M. Wt: 424.7 g/mol
InChI Key: DBCAVZSSFGIHQZ-YLAYQGCQSA-N
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Description

Taraxerone is a naturally occurring pentacyclic triterpenoid compound. . This compound is known for its diverse biological activities and has been extensively studied for its potential medicinal properties.

Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other complex triterpenoids.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Investigated for its role in plant defense mechanisms.
  • Studied for its potential effects on various biological pathways.

Medicine:

Industry:

Safety and Hazards

In case of exposure, it is recommended to move to fresh air immediately and seek medical attention. If it comes into contact with the skin, flush with plenty of water while removing contaminated clothing and shoes .

Future Directions

Taraxerone has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques . Future research may focus on further understanding its biosynthetic pathway, exploring its medicinal properties, and developing more efficient methods for its production.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biosynthesis of Taraxerone in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including this compound .

Cellular Effects

This compound has been found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner . This suggests that this compound may have potential therapeutic applications in conditions where AChE activity is detrimental, such as Alzheimer’s disease.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the production of inducible nitric oxide in lipopolysaccharide-stimulated murine macrophage via downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level .

Temporal Effects in Laboratory Settings

The extraction yield of this compound was found to be 74.12±0.57 mg/kg sedum (dry weight)

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, its antioxidant capacities have been compared with butylated hydroxytoluene (BHT) by the DPPH and FRAP assays .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway in plants . This pathway produces isoprenoids, a diverse class of metabolites that includes triterpenoids like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taraxerone can be challenging due to its complex pentacyclic structure. One reported method involves the partial synthesis from α- and β-amyrin. This process includes exposing an ethanolic solution of α- and β-amyrin to sunlight for an extended period, followed by saponification to yield this compound .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. For example, this compound can be isolated from the roots of Clitoria ternatea (butterfly pea) using Agrobacterium-transformed root cultures. This method has been shown to produce higher yields of this compound compared to natural roots .

Chemical Reactions Analysis

Types of Reactions: Taraxerone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Taraxerone stands out due to its specific interactions with molecular targets and its potential therapeutic applications in conditions such as pulmonary fibrosis.

Properties

IUPAC Name

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAVZSSFGIHQZ-YLAYQGCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965707
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-07-8
Record name Taraxerone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taraxerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAXERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of taraxerone in cancer cells?

A1: this compound has been shown to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. [] This effect has been observed in non-small cell lung cancer cells (A-549). []

Q2: What are the morphological changes observed in cancer cells treated with this compound?

A2: Treatment with this compound leads to characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture. []

Q3: How does this compound impact cancer cell colony formation?

A3: this compound demonstrates dose-dependent inhibition of cancer cell colony formation. At a concentration of 125 µM, it can destroy around 90% of cancer cells. []

Q4: Does this compound exhibit insecticidal activity?

A4: Yes, this compound has demonstrated insecticidal activity against Musca domestica vicina adults in stomach-toxicity tests. [] Notably, at a concentration of 500 μg/g sugar, it achieved a corrected mortality rate of 83.33% after 48 hours. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O and its molecular weight is 424.70 g/mol.

Q6: What spectroscopic methods are used to characterize the structure of this compound?

A6: Several spectroscopic methods are employed for structural elucidation, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). NMR techniques utilized include proton magnetic resonance (PMR or 1H NMR), carbon-13 NMR (13C NMR), and distortionless enhancement by polarization transfer (DEPT). [, ]

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity and chemical characterization of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of this compound. Its applications are primarily centered around its biological activities, particularly as a potential anticancer and insecticidal agent.

Q9: Have computational chemistry methods been applied to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate the potential binding sites of this compound and other triterpenoid inhibitors of topoisomerase II. [] These studies aimed to understand the possible mechanism of enzyme inhibition by these compounds.

Q10: What were the findings of the molecular docking studies on this compound and topoisomerase II?

A10: Molecular docking results suggest that, unlike other seco-3,4-triterpenoids, seco-3,4-taraxerone preferentially docks into a distinct site within the DNA binding region of topoisomerase II. [] This binding site is characterized by specific amino acid residues, and the key interaction involves a salt bridge between the carboxylate of the ligand and His 593. []

Q11: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A11: While the provided research doesn't extensively cover SAR for this compound, one study explored the taraxerane–oleanane rearrangement. [] This research utilized the rearrangement of this compound into seco-oleanane triterpenoids, highlighting the potential of structural modifications for influencing biological activity.

Q12: Is there information on the stability of this compound under various conditions or formulation strategies to enhance its properties?

A12: The provided research papers do not delve into the specific stability profile of this compound under different storage conditions or discuss formulation strategies. Further research is needed to explore these aspects.

Q13: Is there information on the SHE (Safety, Health, and Environment) regulations pertaining to this compound?

A13: The provided research primarily focuses on the biological activity and chemical characterization of this compound. Specific SHE regulations are not addressed in these studies.

Q14: What is currently known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A14: The provided research primarily focuses on in vitro studies of this compound. More detailed in vivo studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo activity and efficacy.

Q15: What cell-based assays have been used to study the efficacy of this compound?

A15: The MTT assay, which measures cell viability, has been widely used to evaluate the anti-cancer effects of this compound on different cancer cell lines. [, , ]

Q16: Are there any animal models or clinical trials investigating the efficacy of this compound?

A16: While the provided research includes in vivo studies demonstrating the anti-inflammatory activity of a petroleum ether extract of Moringa oleifera containing this compound, [] specific animal models or clinical trials dedicated solely to this compound are not mentioned within the provided context.

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